Synphos

Descripción

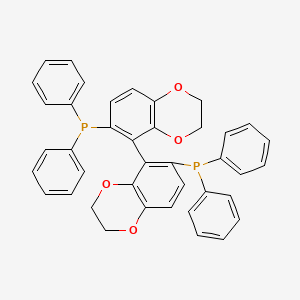

Structure

3D Structure

Propiedades

IUPAC Name |

[5-(6-diphenylphosphanyl-2,3-dihydro-1,4-benzodioxin-5-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H32O4P2/c1-5-13-29(14-6-1)45(30-15-7-2-8-16-30)35-23-21-33-39(43-27-25-41-33)37(35)38-36(24-22-34-40(38)44-28-26-42-34)46(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-24H,25-28H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMCOFXEPNHXJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2C3=C(C=CC4=C3OCCO4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H32O4P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synphos Ligand in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Synphos is a highly effective, atropisomeric chiral diphosphine ligand renowned for its exceptional performance in asymmetric catalysis. Its unique C₂-symmetric structure, characterized by a biphenyl (B1667301) backbone flanked by two ethylenedioxy groups, creates a well-defined and rigid chiral environment around a metal center. This structural feature is instrumental in achieving high levels of stereocontrol in a variety of chemical transformations. Primarily utilized in conjunction with ruthenium, this compound is a cornerstone ligand for the asymmetric hydrogenation of a broad range of prochiral substrates, including ketones, olefins, and imines, consistently delivering products with high enantiomeric excess (ee) and in excellent yields. This guide provides a comprehensive overview of the this compound ligand, including its synthesis, catalytic applications, performance data, and detailed experimental protocols.

Core Concepts: Structure and Mechanism of Action

This compound, chemically known as [(5,6),(5',6')-bis(ethylenedioxy)biphenyl-2,2'-diyl]bis(diphenylphosphine), is a member of the atropisomeric biaryl diphosphine ligand family. The chirality of this compound arises from the restricted rotation around the C-C single bond connecting the two phenyl rings, which creates stable, non-superimposable enantiomers ((R)-Synphos and (S)-Synphos).

The efficacy of this compound in asymmetric catalysis is attributed to its stereoelectronic properties. The electron-donating nature of the phosphine (B1218219) groups enhances the catalytic activity of the metal center, while the rigid and well-defined chiral pocket created by the biaryl backbone and the diphenylphosphino groups dictates the facial selectivity of substrate coordination. This precise steric control is the basis for the high enantioselectivity observed in this compound-metal catalyzed reactions.

Catalytic Cycle in Asymmetric Hydrogenation

The most prominent application of this compound is in ruthenium-catalyzed asymmetric hydrogenation of ketones. The generally accepted mechanism involves an "outer sphere" pathway, where the substrate does not directly coordinate to the metal center during the hydride transfer step. The key steps are outlined in the catalytic cycle below.

Caption: General catalytic cycle for Ru-Synphos catalyzed asymmetric hydrogenation of a ketone.

Synthesis of this compound Ligand

The synthesis of this compound is a multi-step process that begins with commercially available 1,4-benzodioxan. The key steps include the formation of a bis(phosphine oxide) intermediate, which is then resolved into its separate enantiomers using a chiral resolving agent before the final reduction to the diphosphine ligand.[1]

Experimental Protocol: Synthesis of (R)- and (S)-Synphos[1][2]

The overall workflow for the synthesis is depicted below.

Caption: Workflow for the multi-step synthesis of the this compound ligand.

Step 1: Synthesis of Diphenyl(1,4-benzodioxan-6-yl)phosphine oxide

-

Bromination: 1,4-Benzodioxan is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) to yield 6-bromo-1,4-benzodioxan.

-

Lithiation and Phosphinylation: The resulting bromide undergoes a lithium-halogen exchange with n-butyllithium at -70 °C in tetrahydrofuran (B95107) (THF). The resulting lithiated species is then reacted with chlorodiphenylphosphine (B86185) (ClPPh₂).

-

Oxidation: The phosphine is oxidized using hydrogen peroxide to afford the more stable phosphine oxide as a solid.

Step 2: Dimerization to Racemic Bis(phosphine oxide) (rac-SYNPHOSO₂)

-

Ortholithiation: The phosphine oxide from the previous step is subjected to ortholithiation using tert-butyllithium (B1211817) (t-BuLi) at a low temperature (-100 °C to -70 °C).

-

Oxidative Coupling: The lithiated intermediate is then oxidized with iron(III) chloride (FeCl₃) to induce a coupling reaction, forming the racemic bis(phosphine oxide), rac-SYNPHOSO₂.

Step 3: Resolution of Enantiomers

-

Diastereomeric Salt Formation: The racemic bis(phosphine oxide) is resolved using a chiral resolving agent, typically O,O'-dibenzoyltartaric acid (DBTA). Using (+)-DBTA or (-)-DBTA allows for the selective crystallization of one of the diastereomeric salts.

-

Fractional Crystallization: The diastereomeric salts are separated by fractional crystallization from a suitable solvent system.

-

Liberation of Enantiopure Phosphine Oxide: The separated diastereomeric salt is treated with a base to liberate the enantiomerically pure (R)- or (S)-SYNPHOSO₂.

Step 4: Reduction to Final this compound Ligand

-

Reduction: The enantiopure bis(phosphine oxide) is reduced to the final diphosphine ligand. This is typically achieved by treatment with trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine base like tributylamine (B1682462) in a high-boiling solvent such as xylene.[2]

-

Purification: The final (R)- or (S)-Synphos ligand is purified by crystallization.

Performance in Asymmetric Catalysis

This compound has proven to be a highly versatile and efficient ligand for a range of metal-catalyzed asymmetric reactions. Its primary application is in the ruthenium-catalyzed hydrogenation of carbonyl compounds.

Data Presentation: Ru-Catalyzed Asymmetric Hydrogenation

The following tables summarize the performance of this compound in the asymmetric hydrogenation of various β-keto esters and other functionalized ketones. The reactions are typically performed using a pre-formed Ru-Synphos complex.

Table 1: Asymmetric Hydrogenation of β-Keto Esters with Ru-Synphos Catalyst [1]

| Entry | Substrate (R) | Product | Time (h) | Conversion (%) | ee (%) | Configuration |

| 1 | CH₃ | Methyl 3-hydroxybutanoate | 15 | 100 | 99 | R |

| 2 | C₂H₅ | Ethyl 3-hydroxyvalerate | 15 | 100 | 99 | R |

| 3 | CH₂Cl | Ethyl 4-chloro-3-hydroxybutanoate | 15 | 100 | 99 | R |

| 4 | Ph | Ethyl 3-hydroxy-3-phenylpropanoate | 48 | 100 | 97 | R |

| 5 | 2-Thienyl | Ethyl 3-hydroxy-3-(thiophen-2-yl)propanoate | 72 | 100 | 90 | R |

Conditions: Substrate (1 mmol), [RuCl((R)-Synphos)(p-cymene)]Cl (0.01 mmol, S/C = 100), CH₂Cl₂/MeOH, 4 bar H₂, 40 °C.

Table 2: Asymmetric Hydrogenation of Functionalized Ketones with Ru-Synphos Catalyst [1]

| Entry | Substrate | Product | Time (h) | Conversion (%) | ee (%) | Configuration |

| 1 | Ethyl benzoylformate | Ethyl (R)-mandelate | 15 | 100 | 85 | R |

| 2 | 3,3-Dimethyl-1-phenyl-1,2-butanedione | (2R)-2-Hydroxy-3,3-dimethyl-1-phenylbutan-1-one | 15 | 100 | 96 | R |

| 3 | 2-Oxo-cyclopentane-carboxylic acid methyl ester | (1R,2R)-2-Hydroxy-cyclopentane-carboxylic acid methyl ester | 15 | 100 | 94 (90% de) | 1R,2R |

Conditions: Substrate (1 mmol), [RuCl((R)-Synphos)(p-cymene)]Cl (0.01 mmol, S/C = 100), MeOH, 4 bar H₂, 40 °C.

Experimental Protocols for Catalysis

Protocol 1: Preparation of the [RuCl((S)-Synphos)(p-cymene)]Cl Catalyst Precursor

This protocol describes the synthesis of the commonly used ruthenium precursor for this compound-catalyzed hydrogenations.

Materials:

-

[RuCl₂(p-cymene)]₂ dimer

-

(S)-Synphos ligand

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ethanol (EtOH), anhydrous

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-Synphos (2.1 equivalents).

-

Add a degassed mixture of anhydrous CH₂Cl₂ and EtOH (e.g., 1:1 v/v).

-

Stir the resulting mixture at room temperature for 1-2 hours. The formation of the catalyst is often indicated by a color change.

-

Remove the solvent under reduced pressure to obtain the orange to red solid catalyst precursor, [RuCl((S)-Synphos)(p-cymene)]Cl.

-

The catalyst can be used directly or stored under an inert atmosphere.

Protocol 2: Asymmetric Hydrogenation of Methyl Acetoacetate (B1235776)

This protocol provides a general procedure for the asymmetric hydrogenation of a benchmark β-keto ester using the pre-formed Ru-Synphos catalyst.

Materials:

-

[RuCl((R)-Synphos)(p-cymene)]Cl (Catalyst precursor)

-

Methyl acetoacetate (Substrate)

-

Methanol (B129727) (MeOH), anhydrous and degassed

-

Hydrogen gas (H₂)

Equipment:

-

High-pressure autoclave or hydrogenation reactor

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

In a glovebox or under a stream of inert gas, charge a glass liner for the autoclave with the catalyst precursor, [RuCl((R)-Synphos)(p-cymene)]Cl (e.g., for a substrate/catalyst ratio of 100:1).

-

Add the substrate, methyl acetoacetate (100 equivalents).

-

Add anhydrous, degassed methanol to dissolve the components.

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave several times with hydrogen gas to remove air.

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 4 bar).

-

Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40 °C).

-

Monitor the reaction progress by analyzing aliquots via GC or TLC.

-

Once the reaction is complete (typically 15 hours), cool the reactor to room temperature and carefully vent the hydrogen pressure.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

-

Determine the enantiomeric excess (ee) of the product, (R)-methyl 3-hydroxybutanoate, by chiral GC or HPLC analysis.

Conclusion

The this compound ligand stands out as a privileged chiral diphosphine in the field of asymmetric catalysis. Its robust and modular synthesis, combined with its ability to induce high levels of enantioselectivity in ruthenium-catalyzed hydrogenations, makes it an invaluable tool for synthetic chemists in both academic and industrial settings. The detailed protocols and performance data presented in this guide underscore the reliability and efficacy of this compound for the stereoselective synthesis of chiral alcohols, which are critical intermediates in the development of pharmaceuticals and other fine chemicals. Future research will likely continue to expand the applications of this exceptional ligand to new catalytic transformations.

References

Synphos Ligand: A Comprehensive Technical Guide to Structure, Synthesis, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric catalysis, the development of chiral ligands is paramount to achieving high enantioselectivity in chemical transformations. Among the privileged ligand classes, atropisomeric biaryl diphosphines have demonstrated exceptional efficacy in a wide range of metal-catalyzed reactions. Synphos, a C2-symmetric bis(diphenylphosphino) ligand built on a biphenyl (B1667301) backbone with two ethylenedioxy bridges, has emerged as a highly effective ligand for various asymmetric hydrogenations and other catalytic processes. Its rigid and sterically defined chiral environment around the metal center allows for precise control of stereochemistry, leading to the formation of enantiomerically enriched products with high yields and enantiomeric excess (ee). This technical guide provides an in-depth overview of the this compound ligand, covering its structure, a detailed multi-step synthesis, and its application in asymmetric catalysis, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Properties

The this compound ligand, chemically named [(5,6),(5',6')-bis(ethylenedioxy)biphenyl-2,2'-diyl]bis(diphenylphosphine), is a chiral diphosphine ligand characterized by its atropisomeric backbone. The chirality arises from the restricted rotation around the biphenyl C-C bond, which is sterically hindered by the phosphine (B1218219) groups and the fused ethylenedioxy rings. This results in two stable, non-interconvertible enantiomers, (R)-Synphos and (S)-Synphos.

Key Structural Features:

-

C2-Symmetry: The ligand possesses a C2 axis of symmetry, which simplifies the analysis of catalytic intermediates and often leads to higher enantioselectivity.

-

Rigid Backbone: The biphenyl core and the fused rings create a rigid and well-defined chiral pocket around the coordinated metal center.

-

Electron-Rich Phosphines: The diphenylphosphino groups are electron-donating, which can influence the electronic properties and reactivity of the metal catalyst.

Caption: General Structure of the this compound Ligand.

Synthesis of (S)-Synphos

The synthesis of enantiomerically pure this compound is a multi-step process that begins with a commercially available starting material, 1,4-benzodioxan. The key steps involve the formation of a racemic biaryl bis(phosphine oxide) intermediate, followed by classical resolution using a chiral resolving agent, and finally, reduction to the desired diphosphine ligand.[1]

References

The Core Mechanism of Synphos in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of Synphos, a highly effective atropisomeric diphosphine ligand, in asymmetric catalysis. We will delve into its structural features, the catalytic cycles it participates in with various transition metals, and the factors governing its remarkable stereoselectivity. This guide aims to provide a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex processes involved.

Introduction to this compound: Structure and Stereoelectronic Properties

This compound, chemically known as [(5,6),(5',6')-bis(ethylenedioxy)biphenyl-2,2'-diyl]bis(diphenylphosphine), is a C2-symmetric chiral diphosphine ligand. Its defining feature is the atropisomerism arising from hindered rotation around the biaryl axis, which creates a stable, well-defined chiral environment. This rigid chiral backbone is crucial for inducing high enantioselectivity in metal-catalyzed reactions.

The stereoelectronic properties of this compound play a pivotal role in its catalytic performance. The benzodioxane moieties influence the electronic nature of the phosphorus atoms, which in turn affects the catalytic activity and selectivity of the metal complex. The dihedral angle of the biaryl skeleton is a key steric parameter that dictates the geometry of the catalyst-substrate complex and, consequently, the stereochemical outcome of the reaction.

Mechanism of this compound in Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and this compound has proven to be a highly successful ligand in this domain, particularly in combination with Ruthenium, Rhodium, and Iridium.

Ruthenium-Synphos Catalyzed Asymmetric Hydrogenation

The Ru-Synphos system is particularly effective for the asymmetric hydrogenation of prochiral ketones and olefins. The generally accepted mechanism for the hydrogenation of functionalized ketones proceeds through a Ru(II) monohydride species.

The catalytic cycle can be visualized as follows:

The enantiodetermining step is the intramolecular hydride transfer from the ruthenium center to the coordinated substrate. The rigid chiral pocket created by the this compound ligand forces the substrate to adopt a specific conformation, leading to the preferential formation of one enantiomer.

Iridium-Synphos Catalyzed Asymmetric Hydrogenation

Iridium-Synphos catalysts are highly effective for the asymmetric hydrogenation of challenging substrates such as quinolines and other heteroaromatic compounds. The mechanism often involves an outer-sphere pathway, where the substrate does not directly coordinate to the metal center during the hydride transfer step.

A proposed mechanistic pathway for the Iridium-catalyzed hydrogenation of quinolines involves the activation of H₂ by the [Ir-Synphos] complex to form a dihydride species. The protonated quinoline (B57606) substrate then interacts with this active catalyst for the stereoselective hydride transfer.

Mechanism of this compound in Asymmetric Carbon-Carbon Bond Formation

This compound is also a powerful ligand for enantioselective carbon-carbon bond-forming reactions, such as the Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated compounds.

Rhodium-Synphos Catalyzed Asymmetric 1,4-Addition

The catalytic cycle for the Rh-catalyzed asymmetric 1,4-addition of an arylboronic acid to an enone is believed to involve a series of key intermediates: an arylrhodium species, an oxa-π-allylrhodium intermediate, and a hydroxorhodium complex.

The stereoselectivity of the reaction is determined during the migratory insertion of the enone into the aryl-rhodium bond. The chiral environment enforced by the this compound ligand directs the facial selectivity of the enone coordination and subsequent insertion.

Quantitative Data Summary

The following tables summarize the performance of this compound and its analogues in various asymmetric catalytic reactions, providing a comparative overview of their efficiency.

Table 1: Ru-Catalyzed Asymmetric Hydrogenation of β-Keto Esters

| Entry | Substrate | Catalyst | S/C Ratio | Yield (%) | ee (%) | Reference |

| 1 | Methyl acetoacetate | [Ru((R)-Synphos)Br₂] | 1000:1 | >99 | 98 | [1] |

| 2 | Ethyl benzoylacetate | [Ru((R)-Synphos)Br₂] | 1000:1 | >99 | 97 | [1] |

| 3 | Ethyl 4-chloroacetoacetate | [Ru((S)-Synphos)Br₂] | 500:1 | 98 | 99 | [1] |

Table 2: Ir-Catalyzed Asymmetric Hydrogenation of Quinolines

| Entry | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |

| 1 | 2-Methylquinoline | [Ir(COD)Cl]₂/(R)-Synphos/I₂ | 95 | 90 | [2] |

| 2 | 2-Phenylquinoline | [Ir(COD)Cl]₂/(R)-Synphos/I₂ | 92 | 85 | [2] |

| 3 | 2-Ethylquinoline | [Ir(COD)Cl]₂/(S)-Synphos/I₂ | 96 | 91 | [2] |

Table 3: Rh-Catalyzed Asymmetric 1,4-Addition to α,β-Unsaturated Ketones

| Entry | Enone | Arylboronic Acid | Catalyst System | Yield (%) | ee (%) | Reference |

| 1 | Cyclohex-2-en-1-one | Phenylboronic acid | [Rh(acac)(CO)₂]/(R)-Synphos | 98 | 97 | [3] |

| 2 | Cyclopent-2-en-1-one | 4-Methoxyphenylboronic acid | [Rh(acac)(CO)₂]/(R)-Synphos | 95 | 99 | [3] |

| 3 | Chalcone | Phenylboronic acid | [Rh(acac)(CO)₂]/(S)-Synphos | 90 | 94 | [3] |

Experimental Protocols

The following are representative experimental protocols for key reactions catalyzed by this compound-metal complexes.

General Procedure for Ru-Synphos Catalyzed Asymmetric Hydrogenation of β-Keto Esters

A solution of the β-keto ester (1.0 mmol) in degassed methanol (B129727) (5 mL) is placed in a high-pressure autoclave. The catalyst, [Ru((R)-Synphos)Br₂] (0.001 mmol, 0.1 mol%), is added under an inert atmosphere. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure (e.g., 10 atm). The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for a designated time (e.g., 12 h). After cooling to room temperature, the pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding β-hydroxy ester. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Ir-Synphos Catalyzed Asymmetric Hydrogenation of Quinolines

In a glovebox, a mixture of [Ir(COD)Cl]₂ (0.0025 mmol) and (R)-Synphos (0.0055 mmol) in anhydrous, degassed solvent (e.g., toluene, 2 mL) is stirred at room temperature for 30 minutes. The quinoline substrate (0.5 mmol) and any additives (e.g., I₂) are then added. The resulting solution is transferred to a high-pressure autoclave. The autoclave is purged with hydrogen and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specified temperature for a certain period. After the reaction is complete, the autoclave is cooled and the pressure is released. The reaction mixture is concentrated, and the product is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.

General Procedure for Rh-Synphos Catalyzed Asymmetric 1,4-Addition

To a reaction vessel under an inert atmosphere are added [Rh(acac)(CO)₂] (0.01 mmol) and (R)-Synphos (0.011 mmol) in a degassed solvent (e.g., 1,4-dioxane/water mixture). The mixture is stirred at room temperature for 10 minutes. The α,β-unsaturated ketone (0.5 mmol) and the arylboronic acid (0.75 mmol) are then added. The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for the required time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to give the 1,4-addition product. The enantiomeric excess is determined by chiral HPLC analysis.

Experimental and Logical Workflow

The successful application of this compound in asymmetric catalysis follows a structured workflow, from catalyst preparation to final product analysis.

This workflow highlights the critical steps involved in utilizing this compound for asymmetric synthesis, emphasizing the need for careful control over experimental conditions to achieve high yields and enantioselectivities.

Conclusion

This compound has established itself as a privileged ligand in the field of asymmetric catalysis. Its well-defined chiral structure and tunable stereoelectronic properties enable high levels of enantiocontrol in a variety of metal-catalyzed transformations. Understanding the underlying mechanisms of this compound-metal complexes, as detailed in this guide, is crucial for the rational design of new catalytic systems and the optimization of existing processes. The provided data and protocols serve as a valuable resource for researchers and professionals in their pursuit of efficient and selective synthetic methodologies for the production of chiral molecules in academia and industry.

References

- 1. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Mechanistic investigations of imine hydrogenation catalyzed by cationic iridium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Synphos Ligand: A Comprehensive Technical Guide for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Synphos ligand, a chiral diphosphine ligand renowned for its efficacy in enantioselective synthesis. This document details its chemical and physical properties, provides exemplary experimental protocols for its application in asymmetric catalysis, and illustrates a typical catalytic cycle.

Core Properties of this compound

This compound is a chiral phosphine (B1218219) ligand that has demonstrated high yields and excellent enantioselectivity in a variety of chemical transformations.[1] It is a solid substance with a melting point exceeding 260 °C and a boiling point of approximately 738.4 °C at standard atmospheric pressure.[1][2] For optimal stability, it is recommended to store this compound at 4°C, protected from light, and under a nitrogen atmosphere.[3] Commercially available purities are typically in the range of 95-97%.[1][3]

Quantitative Data Summary

The key quantitative data for the (S)-Synphos and (R)-Synphos enantiomers are summarized in the table below for easy comparison.

| Property | (S)-Synphos | (R)-Synphos |

| CAS Number | 503538-68-9 | 445467-61-8 |

| Molecular Formula | C₄₀H₃₂O₄P₂ | C₄₀H₃₂O₄P₂ |

| Molecular Weight | 638.63 g/mol | 638.63 g/mol |

| Appearance | Solid | Solid |

| Melting Point | >260 °C | >260 °C |

| Boiling Point | 738.4 ± 60.0 °C at 760 mmHg | 738.4 ± 60.0 °C at 760 mmHg |

| Purity | ≥97% | ≥97% |

| Storage | 4°C, protect from light, stored under nitrogen | 4°C, protect from light, stored under nitrogen |

Applications in Asymmetric Catalysis

This compound and other bulky, electron-rich phosphine ligands are instrumental in various palladium- and rhodium-catalyzed reactions, including Suzuki-Miyaura couplings and asymmetric hydrogenations.[4][5][6] The choice of ligand is critical for achieving high enantioselectivity in these transformations.

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

This protocol provides a general methodology for the palladium-catalyzed asymmetric allylic alkylation, a powerful method for the enantioselective formation of C-C bonds. The use of chiral phosphine ligands like this compound is crucial for inducing high levels of asymmetry.

Materials:

-

Palladium precursor (e.g., [Pd(η³-C₃H₅)Cl]₂)

-

Chiral Ligand: (S)-Synphos or (R)-Synphos

-

Allylic substrate (e.g., a substituted allylic acetate)

-

Nucleophile (e.g., a soft carbon nucleophile)

-

Base (e.g., a non-nucleophilic organic base)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

-

Catalyst Pre-formation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge a Schlenk flask with the palladium precursor (e.g., 1.0 mol%) and the this compound ligand (e.g., 1.1 mol%).

-

Add the anhydrous, degassed solvent and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.

-

Reaction Setup: In a separate Schlenk flask, dissolve the allylic substrate and the nucleophile in the anhydrous, degassed solvent.

-

Reaction Initiation: Transfer the pre-formed catalyst solution to the flask containing the substrate and nucleophile via a cannula or a gas-tight syringe.

-

Add the base to the reaction mixture.

-

Monitoring and Work-up: Stir the reaction at the desired temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Purification and Analysis: Purify the product by column chromatography. Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Catalytic Cycle Visualization

The following diagram illustrates a generalized catalytic cycle for a Palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a phosphine ligand like this compound plays a critical role.

This guide serves as a foundational resource for researchers and professionals engaged in asymmetric synthesis. The unique properties of the this compound ligand, coupled with robust experimental design, can lead to highly efficient and selective chemical transformations, paving the way for the development of novel chiral molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]

Atropisomeric Diphosphine Ligands for Asymmetric Hydrogenation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropisomeric diphosphine ligands are a cornerstone of modern asymmetric catalysis, enabling the synthesis of chiral molecules with exceptional levels of stereocontrol. Their unique structural feature of axial chirality, arising from restricted rotation around a biaryl bond, creates a well-defined and highly effective chiral environment for transition metal catalysts. This technical guide provides an in-depth overview of the core principles, applications, and practical execution of asymmetric hydrogenation reactions utilizing these powerful ligands. It is designed to be a comprehensive resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering detailed experimental protocols, comparative performance data, and insights into the industrial relevance of this technology.

Introduction to Atropisomeric Diphosphine Ligands

Atropisomeric diphosphine ligands are a class of bidentate phosphine (B1218219) ligands that possess axial chirality. This chirality is not due to a stereogenic center, but rather to the hindered rotation around a single bond, typically connecting two aromatic rings. This restricted rotation leads to the existence of stable, non-interconvertible enantiomers. The C2-symmetry of many of these ligands is particularly advantageous in asymmetric catalysis, as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.

The development of these ligands, most notably 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), has revolutionized the field of asymmetric hydrogenation. When complexed with transition metals such as ruthenium, rhodium, and iridium, these ligands create a chiral pocket around the metal center, which effectively discriminates between the two faces of a prochiral substrate. This leads to the highly enantioselective formation of one enantiomer of the product.

This guide will focus on some of the most prominent and widely utilized atropisomeric diphosphine ligands: BINAP, MeO-BIPHEP, and SEGPHOS, and their derivatives. We will explore their synthesis, catalytic performance in asymmetric hydrogenation, and provide detailed experimental procedures for their application.

Synthesis of Key Atropisomeric Diphosphine Ligands

The synthesis of atropisomeric diphosphine ligands is a multi-step process that often involves the construction of the biaryl backbone, resolution of the resulting atropisomers, and subsequent phosphinylation.

A common synthetic strategy involves the following key steps:

-

Biaryl Coupling: The biaryl backbone is typically constructed via a coupling reaction, such as an Ullmann coupling of aryl halides. This step is crucial for establishing the atropisomeric axis.

-

Resolution: The resulting racemic mixture of the biaryl precursor is then resolved into its constituent enantiomers. This can be achieved through various methods, including classical resolution with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or through chiral chromatography.

-

Phosphinylation: The resolved biaryl precursor, often a diol or a dihalide, is then converted to the corresponding diphosphine. This is typically achieved by reaction with a phosphinating agent, such as chlorodiphenylphosphine (B86185) or diphenylphosphine.

More advanced synthetic strategies, such as asymmetric coupling reactions, have also been developed to directly access enantiomerically enriched biaryl compounds, thus bypassing the need for a separate resolution step.

Application in Asymmetric Hydrogenation

Atropisomeric diphosphine ligands have demonstrated exceptional performance in the asymmetric hydrogenation of a wide variety of prochiral substrates, including olefins, ketones, and imines. The choice of ligand, metal precursor, and reaction conditions is critical for achieving high enantioselectivity and catalytic activity.

Hydrogenation of Ketones

The asymmetric hydrogenation of ketones to produce chiral alcohols is a fundamentally important transformation in organic synthesis. Ruthenium complexes of atropisomeric diphosphine ligands are particularly effective for this purpose.

Table 1: Asymmetric Hydrogenation of Aromatic Ketones

| Entry | Substrate | Ligand | Metal Precursor | Solvent | Pressure (atm H₂) | Temp (°C) | Yield (%) | ee (%) | Ref. |

| 1 | Acetophenone | (S)-BINAP | [RuCl2(p-cymene)]2 | 2-Propanol | 8 | 28 | >99 | 97 (R) | |

| 2 | 2-Acetylfuran | (S)-MeO-BIPHEP | [RuCl2(p-cymene)]2 | Methanol (B129727) | 50 | 50 | 100 | 98 (R) | |

| 3 | 1-Acetonaphthone | (R)-SEGPHOS | [RuCl2(p-cymene)]2 | Methanol | 10 | 30 | >99 | 99 (R) |

Hydrogenation of β-Ketoesters

Chiral β-hydroxyesters are valuable building blocks in the synthesis of many natural products and pharmaceuticals. The asymmetric hydrogenation of β-ketoesters is a highly efficient method for their preparation.

Table 2: Asymmetric Hydrogenation of β-Ketoesters

| Entry | Substrate | Ligand | Metal Precursor | Solvent | Pressure (atm H₂) | Temp (°C) | Yield (%) | ee (%) | Ref. |

| 1 | Methyl 3-oxobutanoate | (R)-BINAP | [RuCl2(benzene)]2 | Methanol | 100 | 23 | 97 | >99 (R) | [1] |

| 2 | Ethyl 4-chloro-3-oxobutanoate | (S)-MeO-BIPHEP | [RuBr2(p-cymene)]2 | Ethanol | 10 | 80 | 100 | 99 (S) | |

| 3 | Methyl 3-oxo-3-phenylpropanoate | (R)-SEGPHOS | [RuCl2(p-cymene)]2 | Methanol | 4 | 50 | 100 | 98 (R) |

Hydrogenation of Enamides

The asymmetric hydrogenation of enamides provides a direct route to chiral amines and amides, which are prevalent in biologically active molecules. Rhodium complexes are often the catalysts of choice for this transformation.

Table 3: Asymmetric Hydrogenation of Enamides

| Entry | Substrate | Ligand | Metal Precursor | Solvent | Pressure (psi H₂) | Temp (°C) | Yield (%) | ee (%) | Ref. |

| 1 | Methyl (Z)-2-acetamidocinnamate | (R)-MeO-BIPHEP | [Rh(COD)2]BF4 | Methanol | 15 | 25 | 100 | >99 (R) | |

| 2 | 1-(N-Acetyl)-1,2,3,4-tetrahydropyridine | (S)-SEGPHOS | [Rh(COD)2]BF4 | Toluene | 60 | 25 | >99 | >99 (S) | |

| 3 | (Z)-N-(1-Phenylvinyl)acetamide | (R,R)-BICP | [Rh(COD)2]BF4 | Toluene | 40 | rt | 100 | 86.3 (R) | [2] |

Experimental Protocols

The following protocols are provided as representative examples of asymmetric hydrogenation reactions using atropisomeric diphosphine ligands. These procedures are based on reliable literature reports and are intended to serve as a starting point for further optimization.

General Considerations

Asymmetric hydrogenation reactions are typically carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. The quality of the solvent and the purity of the substrate and catalyst are crucial for achieving high catalytic activity and enantioselectivity. All glassware should be oven-dried or flame-dried before use.

Protocol 1: Asymmetric Hydrogenation of Methyl 3-Oxobutanoate with Ru-(R)-BINAP

This protocol is adapted from a procedure published in Organic Syntheses.[1]

A. Catalyst Preparation: [(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) complex

-

To a dry 80-mL Schlenk tube equipped with a magnetic stir bar, add [RuCl2(benzene)]2 (130.5 mg, 0.261 mmol) and (R)-BINAP (341 mg, 0.548 mmol).

-

Evacuate the tube and backfill with argon.

-

Add anhydrous N,N-dimethylformamide (DMF) (9 mL) via syringe.

-

Stir the suspension at 100 °C for 10 minutes, during which time a clear reddish-brown solution will form.

-

Cool the reaction mixture to room temperature and concentrate under vacuum (1 mm Hg) at 50 °C with vigorous stirring. Further dry the residue at 0.1 mm Hg for 1 hour to obtain the (R)-BINAP-Ru(II) complex as a reddish-brown solid.

B. Hydrogenation: (R)-Methyl 3-hydroxybutanoate

-

To a dry 200-mL Schlenk tube, add methyl 3-oxobutanoate (50.0 g, 0.431 mol) and methanol (50 mL) via syringe.

-

Under a stream of argon, add the in situ prepared (R)-BINAP-Ru(II) complex (175 mg).

-

Degas the resulting yellowish-orange solution by two freeze-pump-thaw cycles.

-

Transfer the solution via cannula to a dry, argon-filled 500-mL glass autoclave.

-

Pressurize the autoclave with hydrogen to 100 atm.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.

-

Distill the residue under vacuum to afford (R)-methyl 3-hydroxybutanoate as a colorless oil.

Protocol 2: Asymmetric Transfer Hydrogenation of 2-Methylquinoline with Ir-(S)-SEGPHOS

This protocol describes a transfer hydrogenation, which uses a hydrogen donor in place of molecular hydrogen.

Catalyst Preparation and Hydrogenation

-

In a Schlenk tube under an inert atmosphere, stir a mixture of [Ir(COD)Cl]2 (1.7 mg, 0.0025 mmol) and (S)-SEGPHOS (3.4 mg, 0.0055 mmol) in the chosen solvent (1 mL) at room temperature for 10 minutes.

-

Add iodine (I₂) (3.2 mg, 0.0125 mmol) and stir for an additional 10 minutes.

-

Add the quinoline (B57606) substrate (0.25 mmol) and the Hantzsch ester (dihydropyridine hydrogen source) (0.50 mmol).

-

Stir the resulting mixture at room temperature for the required time (typically 20-90 hours), monitoring the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the corresponding tetrahydroquinoline.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Visualization of Key Concepts

Structure of Atropisomeric Diphosphine Ligands

The following diagram illustrates the general structure of C₂-symmetric atropisomeric diphosphine ligands, highlighting the concept of axial chirality arising from hindered rotation around the biaryl bond.

References

Chiral Phosphine Ligands: A Comprehensive Technical Guide for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Chiral phosphine (B1218219) ligands stand as a cornerstone in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are critical for the pharmaceutical, agrochemical, and fine chemical industries. Their remarkable ability to create a chiral environment around a metal center facilitates highly selective transformations, converting prochiral substrates into single-enantiomer products with exceptional efficiency and precision. This technical guide provides an in-depth exploration of the core principles, classification, and application of chiral phosphine ligands, with a focus on quantitative performance data and detailed experimental methodologies.

Introduction to Chiral Phosphine Ligands

The advent of chiral phosphine ligands revolutionized synthetic organic chemistry by providing a practical means to control stereochemistry in catalytic reactions. The pioneering work of Knowles and Kagan in the 1960s and 1970s laid the groundwork for this field, demonstrating the feasibility of using transition metal complexes of chiral phosphines for enantioselective hydrogenations. This culminated in the first industrial application of asymmetric catalysis: the synthesis of L-DOPA, a crucial drug for treating Parkinson's disease, utilizing the rhodium complex of the chiral diphosphine ligand DIPAMP. This achievement, which earned William S. Knowles a share of the 2001 Nobel Prize in Chemistry, ignited the development of a vast and diverse array of chiral phosphine ligands.[1]

The efficacy of a chiral phosphine ligand is intrinsically linked to its structural and electronic properties. These ligands coordinate to a transition metal, forming a chiral catalyst that interacts with a prochiral substrate. The steric and electronic characteristics of the ligand create a biased environment, favoring the formation of one enantiomer of the product over the other.

Classification of Chiral Phosphine Ligands

Chiral phosphine ligands can be broadly categorized based on the origin of their chirality. This classification provides a framework for understanding their design principles and for selecting the appropriate ligand for a specific chemical transformation.[2]

P-Chirogenic Ligands

In P-chirogenic ligands, the phosphorus atom itself is a stereocenter. These were among the earliest types of chiral phosphine ligands developed and have demonstrated high efficacy in various asymmetric reactions.[2] The synthesis of P-chirogenic ligands can be challenging, often requiring stereospecific methods to control the configuration at the phosphorus center.[3]

Ligands with Backbone Chirality

This is the largest and most diverse class of chiral phosphine ligands, where the chirality resides in the carbon framework connecting the phosphine groups. This design allows for a high degree of modularity, enabling the fine-tuning of steric and electronic properties. This class can be further subdivided:

-

Axially Chiral Ligands: These ligands, such as BINAP and P-Phos, possess a C2-symmetric biaryl backbone where restricted rotation around the aryl-aryl bond gives rise to chirality.

-

Centrally Chiral Ligands: Ligands like DuPHOS feature stereogenic centers on the carbon backbone, often in a cyclic or acyclic structure.

-

Planar Chiral Ligands: Ferrocene-based ligands, such as Josiphos, incorporate a ferrocene (B1249389) scaffold, which imparts planar chirality in addition to potentially having a stereogenic center in a side chain.[4]

Key Applications and Performance Data

Chiral phosphine ligands are instrumental in a wide range of asymmetric transformations. The following sections highlight their application in key reactions, with a focus on quantitative performance data for representative ligands.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental and atom-economical method for the synthesis of chiral compounds. Chiral phosphine-metal complexes, particularly with rhodium and ruthenium, are highly effective catalysts for the enantioselective reduction of prochiral olefins, ketones, and imines.[5]

Table 1: Performance of Chiral Phosphine Ligands in Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

| Ligand | Metal | S/C Ratio | H₂ Pressure (atm) | Solvent | Time (h) | Conversion (%) | ee (%) | Ref |

| (S)-BINAP | Ru | - | 4 | EtOH/CH₂Cl₂ | 12 | >95 | 87 (R) | [5] |

| (R,R)-Me-DuPHOS | Rh | - | 3 | MeOH | - | 100 | >99 (R) | [3] |

| (R)-(S)-Josiphos | Rh | 1000 | 40 | MeOH | 0.3 | 100 | >99 (R) | [6] |

| (R)-P-Phos | Rh | 1000 | 10 | Toluene (B28343) | 1 | 100 | 98.5 (R) |

Table 2: Performance of Chiral Phosphine Ligands in Asymmetric Hydrogenation of Dimethyl Itaconate

| Ligand | Metal | S/C Ratio | H₂ Pressure (atm) | Solvent | Time (h) | Conversion (%) | ee (%) | Ref |

| (S)-BINAP | Ru | - | 100 | MeOH | 2 | 100 | 85 (S) | [5] |

| (R,R)-Me-DuPHOS | Rh | - | 1 | MeOH | - | 100 | 97 (R) | [3] |

| (R)-(S)-Josiphos | Rh | 1000 | 60 | MeOH | 1 | 100 | >99 (R) | [6] |

| (R)-P-Phos | Rh | 1000 | 10 | Toluene | 1 | 100 | 98.2 (R) |

Table 3: Performance of Josiphos Ligands in the Asymmetric Hydrogenation of an Imine for the Synthesis of (S)-Metolachlor

| Ligand | Metal | S/C Ratio | H₂ Pressure (atm) | Temperature (°C) | TON | TOF (s⁻¹) | ee (%) | Ref |

| Xyliphos | Ir | >1,000,000 | 80 | - | >7,000,000 | >0.5 | 79 | [7] |

Catalytic Cycle and Experimental Workflows

Understanding the underlying mechanism of a catalytic reaction and the practical workflow for carrying it out are crucial for researchers.

Catalytic Cycle of Rhodium-Catalyzed Asymmetric Hydrogenation

The catalytic cycle for rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide with a chiral diphosphine ligand (P*P) is a well-studied process. It involves the coordination of the substrate to the rhodium center, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to release the chiral product and regenerate the catalyst.

General Experimental Workflow for Asymmetric Hydrogenation

The successful execution of an asymmetric hydrogenation reaction requires careful attention to experimental details, particularly the exclusion of air and moisture, as the catalysts are often air-sensitive.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed experimental protocols for the synthesis of a representative chiral phosphine ligand and its application in an asymmetric hydrogenation reaction.

Synthesis of (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

This protocol is adapted from a literature procedure and outlines the synthesis of (R)-BINAP from (R)-(+)-1,1'-bi-2-naphthol.[8]

Step A: Preparation of the Ditriflate of (R)-(+)-1,1'-bi-2-naphthol

-

To an oven-dried 100-mL single-necked flask equipped with a magnetic stirring bar, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).

-

Add dry methylene (B1212753) chloride (60 mL) followed by dry pyridine (B92270) (7.2 mL, 90 mmol) and triflic anhydride (B1165640) (20.0 g, 70 mmol) at 5–10°C under a nitrogen atmosphere.

-

After the addition, stir the reaction solution at room temperature overnight (approximately 17 hours).

-

Add hexane (B92381) (60 mL) and filter the resulting mixture through a pad of silica (B1680970) gel (50 g).

-

Wash the silica gel with a 1:1 mixture of hexane and methylene chloride (200 mL).

-

Concentrate the filtrate under vacuum to yield the ditriflate as a white solid (15.4 g, 94% yield).

Step B: Preparation of (R)-(+)-BINAP

-

To an oven-dried 250-mL single-necked flask equipped with a magnetic stirring bar, add [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe, 1.1 g, 2 mmol).

-

Purge the flask with nitrogen and add anhydrous dimethylformamide (DMF, 40 mL) via a syringe, followed by diphenylphosphine (B32561) (2.0 mL, 12 mmol) at room temperature.

-

Heat the resulting dark red solution at 100°C for 30 minutes.

-

To this solution, add a solution of the chiral ditriflate of binaphthol (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 4.7 g, 42 mmol) in anhydrous DMF (40 mL) via a cannula.

-

Heat the reaction at 100°C until the ditriflate is completely consumed (2–3 days).

-

Cool the dark brown solution to -15 to -20°C and stir for 2 hours.

-

Filter the product, wash the solid with methanol (B129727) (2 x 20 mL), and dry under vacuum to obtain (R)-(+)-BINAP as a white to off-white crystalline solid (9.6 g, 77% yield).

Asymmetric Hydrogenation of Geraniol (B1671447) using a Ru[(R)-BINAP] Complex

This protocol describes the asymmetric hydrogenation of geraniol to (S)-citronellol, a valuable fragrance and flavor compound, using a pre-catalyst prepared from Ru(COD)Cl₂ and (R)-BINAP.[9]

Step A: Preparation of the Ru--INVALID-LINK--₂ Catalyst

Note: All procedures should be carried out under an inert atmosphere (e.g., argon) using degassed solvents.

-

In a dry Schlenk tube, suspend [Ru(cod)Cl₂]n (560 mg, 2.0 mmol) and (R)-BINAP (1.37 g, 2.2 mmol) in toluene (25 mL).

-

Heat the mixture at 135°C for 10 hours.

-

Remove the solvent under vacuum to obtain a yellow-orange solid.

-

Dissolve the solid in methylene chloride (10 mL) and add sodium acetate (B1210297) (1.64 g, 20 mmol) and tert-butanol (B103910) (10 mL).

-

Stir the mixture at room temperature for 10 minutes, then add water (0.1 mL).

-

Stir for an additional 30 minutes.

-

Remove the solvent under vacuum and extract the residue with toluene.

-

Concentrate the toluene extract to yield the crude Ru--INVALID-LINK--₂ complex.

Step B: Asymmetric Hydrogenation of Geraniol

-

In a glass-lined stainless-steel autoclave, dissolve the crude Ru--INVALID-LINK--₂ catalyst (from the previous step) and geraniol (15.4 g, 100 mmol) in 95% aqueous methanol (20 mL).

-

Seal the autoclave, purge with hydrogen gas, and then pressurize to 100 atm of H₂.

-

Stir the mixture at 20°C for 8 hours.

-

After releasing the pressure, concentrate the reaction mixture.

-

Distill the residue under reduced pressure to obtain (S)-citronellol. (Typical yields are >95% with ee >96%).

Conclusion

Chiral phosphine ligands have undeniably transformed the landscape of asymmetric catalysis, providing chemists with powerful tools for the enantioselective synthesis of complex molecules. The continued development of novel ligand architectures, coupled with a deeper understanding of reaction mechanisms, promises to further expand the scope and utility of this remarkable class of compounds. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in their pursuit of innovative and efficient synthetic methodologies.

References

- 1. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]

- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Unveiling the Stereoelectronic Landscape of Synphos: A Technical Guide for Catalysis and Drug Development

An In-depth Exploration of the Core Stereoelectronic Properties, Synthesis, and Catalytic Mechanisms of the Synphos Ligand for Researchers, Scientists, and Drug Development Professionals.

The this compound ligand, a prominent member of the atropisomeric biphenyl (B1667301) diphosphine family, has carved a significant niche in asymmetric catalysis, particularly in ruthenium-catalyzed hydrogenation reactions. Its efficacy stems from a unique and favorable stereoelectronic profile, which dictates the geometry and reactivity of its metal complexes, ultimately governing the stereochemical outcome of catalytic transformations. This technical guide provides a comprehensive analysis of the core stereoelectronic properties of this compound, detailed experimental methodologies, and an exploration of its role in key catalytic cycles.

Stereoelectronic Properties of this compound: A Quantitative Perspective

The reactivity and selectivity of phosphine (B1218219) ligands in transition metal catalysis are primarily governed by their stereoelectronic properties. These are broadly categorized into steric and electronic effects. For atropisomeric diphosphines like this compound, the dihedral angle of the biaryl backbone is a critical steric parameter, while the electron-donating ability of the phosphorus atoms, often quantified by the Tolman Electronic Parameter (TEP), defines its electronic character.

| Parameter | Description | Value/Comparison for this compound |

| Dihedral Angle (θ) | The angle between the two phenyl rings of the biphenyl backbone. A narrower dihedral angle can enforce a more rigid and defined chiral pocket around the metal center. | This compound possesses a narrower dihedral angle compared to other common atropisomeric diphosphines like BINAP and MeO-BIPHEP. Computational studies on related SEGPHOS complexes show a dihedral angle of approximately 64.99° , suggesting a similarly constrained geometry for this compound.[1] |

| Tolman Electronic Parameter (TEP) | A measure of the electron-donating or -withdrawing ability of a phosphine ligand, determined by the CO stretching frequency in a Ni(CO)3L complex. Lower TEP values indicate stronger electron-donating ability. | While a specific TEP value for this compound has not been reported, it is described as having a higher electronic density and stronger basicity compared to ligands like DIFLUORPHOS. This suggests a relatively low TEP value, indicative of strong electron-donating character. |

| Cone Angle | A measure of the steric bulk of a phosphine ligand. It is the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents at a defined distance from the metal center. | A specific cone angle for this compound has not been reported. However, its structural rigidity and the orientation of the diphenylphosphino groups suggest a significant steric presence that contributes to the creation of a well-defined chiral environment. |

The combination of a narrow dihedral angle and strong electron-donating properties positions this compound as a highly effective ligand for asymmetric catalysis. The rigid backbone pre-organizes the coordinating phosphorus atoms, while the electron-rich nature of the phosphines enhances the catalytic activity of the metal center.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, with the full chemical name [(5,6),(5',6')-bis(ethylenedioxy)biphenyl-2,2'-diyl]bis(diphenylphosphine), is a multi-step process that requires careful execution of each step to ensure high purity and yield of the final product. While a detailed, step-by-step protocol from a single source is not publicly available, a general synthetic strategy can be outlined based on procedures for analogous atropisomeric diphosphine ligands. The synthesis typically involves the following key transformations:

-

Preparation of the Biphenyl Backbone: This often starts from a commercially available substituted benzene (B151609) derivative, which undergoes coupling reactions to form the biphenyl core.

-

Introduction of Phosphine Groups: The phosphine moieties are typically introduced via phosphinylation of an appropriately functionalized biphenyl precursor.

-

Resolution of Enantiomers: As this compound is a chiral ligand, a resolution step is necessary to separate the (R) and (S) enantiomers. This is often achieved through the formation of diastereomeric complexes with a chiral resolving agent, followed by separation and decomplexation.

A generalized workflow for the synthesis is depicted below:

Caption: Generalized synthetic workflow for this compound.

Characterization Techniques

The characterization of this compound and its metal complexes relies on a suite of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are crucial for confirming the structure of the ligand and its complexes. 31P NMR is particularly informative for assessing the coordination of the phosphine to the metal center.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the ligand and its complexes.

-

X-ray Crystallography: Offers definitive proof of the three-dimensional structure, including the dihedral angle and bond lengths/angles.

-

UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. The UV-Vis spectrum of a chiral diphosphine ligand can be influenced by its conformation and electronic structure.

Catalytic Mechanism in Asymmetric Hydrogenation

This compound has demonstrated exceptional performance in ruthenium-catalyzed asymmetric hydrogenation of various prochiral substrates, such as ketones and olefins. The generally accepted mechanism for this transformation involves a series of steps within the coordination sphere of the ruthenium center.

A representative catalytic cycle for the Ru-Synphos catalyzed asymmetric hydrogenation of a ketone is illustrated below:

Caption: Catalytic cycle for Ru-Synphos hydrogenation.

Mechanism Description:

-

Activation: The catalyst precursor, often a Ru(II) complex, is activated by hydrogen to form a ruthenium hydride species.

-

Substrate Coordination: The prochiral substrate (e.g., a ketone) coordinates to the ruthenium center, displacing a solvent molecule. The chiral environment created by the this compound ligand dictates the preferred coordination mode of the substrate.

-

Hydride Transfer: The hydride ligand on the ruthenium transfers to the coordinated substrate in a stereoselective manner. This is the key enantioselective step, and its stereochemical outcome is directed by the chiral pocket of the this compound ligand.

-

Product Release and Catalyst Regeneration: The hydrogenated product dissociates from the metal center, and the resulting ruthenium complex is ready to re-enter the catalytic cycle by coordinating with another molecule of hydrogen.

The rigidity and well-defined chiral environment provided by the narrow dihedral angle of this compound are crucial for achieving high enantioselectivity in the hydride transfer step. The electron-rich nature of the phosphine donors also plays a vital role in modulating the reactivity of the ruthenium center throughout the catalytic cycle.

Applications in Drug Development and Fine Chemicals

The ability of this compound to facilitate highly enantioselective hydrogenations makes it a valuable tool in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries. Chiral alcohols and amines, which are common products of these reactions, are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The high efficiency and selectivity of this compound-based catalysts contribute to more sustainable and cost-effective manufacturing processes for these important molecules.

Conclusion

This compound stands out as a powerful and versatile atropisomeric diphosphine ligand in the field of asymmetric catalysis. Its distinct stereoelectronic profile, characterized by a narrow dihedral angle and strong electron-donating capabilities, creates a highly effective chiral environment for a variety of metal-catalyzed transformations. While a complete quantitative dataset of its stereoelectronic parameters remains an area for further investigation, the available comparative data and its proven performance in asymmetric hydrogenation underscore its importance. The detailed understanding of its synthesis, characterization, and catalytic mechanisms provided in this guide serves as a valuable resource for researchers and professionals seeking to leverage the unique properties of this compound in the development of innovative and efficient synthetic methodologies.

References

Synphos: A Technical Guide to a Privileged Chiral Ligand

Introduction: In the field of asymmetric catalysis, the design and synthesis of effective chiral ligands are paramount for achieving high enantioselectivity in chemical transformations. Among the diverse array of ligands developed, Synphos, an atropisomeric chiral diphosphine ligand, has emerged as a powerful tool for researchers and chemists. Characterized by its rigid C₂-symmetric backbone, this compound creates a well-defined chiral environment around a metal center, enabling remarkable levels of stereocontrol in a variety of catalytic reactions, most notably in asymmetric hydrogenation. This technical guide provides an in-depth overview of the discovery, synthesis, and application of the this compound ligand, tailored for professionals in chemical research and drug development.

Discovery and Core Structural Features

This compound, chemically known as (R)-(+)-6,6'-Bis(diphenylphosphino)-2,2',3,3'-tetrahydro-5,5'-bi-1,4-benzodioxin, is a member of the atropisomeric diphosphane (B1201432) ligand family.[1][2][] Its development was a significant advancement in the rational design of chiral ligands, demonstrating that a conformationally constrained framework can lead to high enantioselectivities. The chirality of this compound arises from the restricted rotation around the C-C bond connecting the two benzodioxin rings, which forces the molecule into a stable, non-planar conformation. This atropisomerism results in a well-defined, rigid chiral pocket when coordinated to a transition metal. The ligand's structure, featuring a narrow dihedral angle, is a key factor in its high catalytic performance.[1][4]

Synthesis of the this compound Ligand

The synthesis of enantiomerically pure this compound is a multi-step process that typically involves the synthesis of a racemic bis(phosphine oxide) precursor, followed by classical resolution and subsequent reduction to the final diphosphine ligand.

Experimental Protocol: Synthesis of (R)-Synphos

This protocol is a generalized representation based on established methods for synthesizing atropisomeric diphosphine ligands.

Step 1: Synthesis of the Racemic Bis(phosphine oxide) Precursor The synthesis begins with the coupling of appropriate precursors to form the core bi-benzodioxin structure, followed by phosphinylation to introduce the diphenylphosphinyl groups. This results in the racemic mixture of the this compound bis(phosphine oxide).

Step 2: Resolution of the Racemic Mixture The racemic bis(phosphine oxide) is resolved using a chiral resolving agent, such as O,O'-dibenzoyltartaric acid. The process relies on the formation of diastereomeric salts that can be separated by fractional crystallization due to their different solubilities.

-

Procedure: A solution of the racemic bis(phosphine oxide) in a suitable solvent (e.g., ethanol) is treated with a solution of the chiral resolving acid. The mixture is heated to ensure complete dissolution and then allowed to cool slowly. One diastereomeric salt will preferentially crystallize. The solid is collected by filtration. This process may be repeated to enhance diastereomeric purity.

Step 3: Liberation of the Enantiopure Bis(phosphine oxide) The separated diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) to neutralize the resolving acid and liberate the enantiomerically pure bis(phosphine oxide). The product is then extracted into an organic solvent, dried, and concentrated.

Step 4: Reduction to (R)-Synphos The enantiopure bis(phosphine oxide) is reduced to the corresponding diphosphine, (R)-Synphos. A common and effective reducing agent for this transformation is trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine like triethylamine.[5][6]

-

Detailed Procedure: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), the enantiopure bis(phosphine oxide) is dissolved in a dry, degassed solvent such as toluene. Triethylamine is added, and the mixture is cooled in an ice bath. Trichlorosilane is then added dropwise with stirring. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or ³¹P NMR). The reaction is then carefully quenched by the slow addition of degassed water or a saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude (R)-Synphos ligand, which can be further purified by recrystallization.

Synthetic Pathway of this compound

Caption: Synthetic route to enantiopure (R)-Synphos.

Applications in Asymmetric Catalysis

This compound has proven to be a highly effective ligand in a range of transition metal-catalyzed asymmetric reactions, particularly with ruthenium and iridium catalysts.[1][7] Its primary application lies in the asymmetric hydrogenation of prochiral substrates such as olefins, ketones, imines, and heteroaromatic compounds.[1][8]

Quantitative Data Presentation

The performance of this compound in various catalytic asymmetric hydrogenations is summarized below.

Table 1: Ruthenium-Synphos Catalyzed Asymmetric Hydrogenation of Enamides

| Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Enamide from 2-tetralone (B1666913) derivative | Chiral 2-aminotetralin | High | up to 95 | [7][9] |

| Various trisubstituted enamides | Chiral amine derivatives| High | up to 95 |[7] |

Table 2: Iridium-Synphos Catalyzed Asymmetric Hydrogenation of Quinolines and Quinoxalines

| Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| 2-Alkyl-substituted quinolines | 2-Alkyl-tetrahydroquinolines | High | up to 94 | [1] |

| 2-Aryl-substituted quinoxalines | 2-Aryl-tetrahydroquinoxalines | up to 99 | up to 95 | [1] |

| 2-Alkyl-substituted quinoxalines | 2-Alkyl-tetrahydroquinoxalines | up to 99 | up to 95 |[1] |

Mechanism of Action: Asymmetric Hydrogenation

The mechanism of asymmetric hydrogenation catalyzed by a Rhodium-diphosphine complex is well-studied and provides a model for understanding this compound-metal catalysis. The catalytic cycle typically involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective insertion of hydrogen.

Catalytic Cycle Diagram

Caption: Generalized catalytic cycle for hydrogenation.

Experimental Protocols for Catalysis

General Protocol for Asymmetric Hydrogenation of a Prochiral Olefin

This protocol outlines a general procedure for the asymmetric hydrogenation of an olefin using a pre-formed or in-situ generated this compound-metal catalyst.

Materials:

-

Metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂)

-

(R)- or (S)-Synphos ligand

-

Prochiral substrate (e.g., Methyl (Z)-α-acetamidocinnamate)

-

Anhydrous, degassed solvent (e.g., Methanol, Dichloromethane)

-

High-purity hydrogen gas

Procedure:

-

Catalyst Preparation (In-situ): Inside a glovebox, a Schlenk flask is charged with the metal precursor (e.g., 1 mol%) and the this compound ligand (e.g., 1.1 mol%).

-

Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.

-

Reaction Setup: The prochiral substrate is added to the flask containing the catalyst solution.

-

The Schlenk flask is sealed, removed from the glovebox, and connected to a hydrogenation apparatus or a balloon filled with hydrogen gas.

-

The flask is carefully purged with hydrogen gas (evacuate and backfill cycle, repeated 3-5 times).

-

Hydrogenation: The reaction is stirred under a positive pressure of hydrogen (typically 1-50 atm) at a specified temperature (e.g., 25 °C) for a predetermined time or until substrate consumption is complete (monitored by TLC, GC, or HPLC).

-

Work-up and Analysis: After the reaction is complete, the hydrogen pressure is carefully released, and the system is purged with an inert gas (e.g., Argon or Nitrogen).

-

The solvent is removed under reduced pressure.

-

The residue is purified, typically by column chromatography on silica (B1680970) gel, to isolate the chiral product.

-

Enantiomeric Excess (ee) Determination: The enantiomeric excess of the purified product is determined using a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[10]

Experimental Workflow Visualization

Caption: Typical workflow for a this compound-catalyzed reaction.

Conclusion

The this compound ligand represents a significant achievement in the development of chiral technologies. Its rigid, atropisomeric structure provides a highly effective chiral environment for transition metal catalysts, leading to excellent enantioselectivities in a variety of important chemical transformations. The high yields and enantiomeric excesses achieved in asymmetric hydrogenations underscore its value as a "privileged ligand" in both academic research and industrial applications for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals.[1][8] The continued exploration of this compound and its analogues promises to further expand the toolkit of synthetic chemists, enabling more efficient and selective routes to complex chiral molecules.

References

- 1. ias.ac.in [ias.ac.in]

- 2. chemscene.com [chemscene.com]

- 4. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a chiral atropisomeric diphosphine ligand, has emerged as a significant tool in asymmetric catalysis. Its unique biphenyl (B1667301) backbone with ethylenedioxy bridges imparts a rigid and well-defined chiral environment, making it highly effective in a variety of metal-catalyzed transformations. This guide provides a comprehensive overview of the fundamental principles of this compound-metal complexes, including their synthesis, structure, and catalytic applications, with a focus on providing structured data and detailed experimental protocols.

Core Principles of this compound-Metal Complexes

Synthesis of the this compound Ligand

The synthesis of this compound is a multi-step process that begins with commercially available 1,4-benzodioxan. The key steps involve bromination, phosphinylation, oxidative dimerization to form the biphenyl backbone, resolution of the resulting phosphine (B1218219) oxide enantiomers, and finally, reduction to the desired diphosphine ligand.

Experimental Protocol: Synthesis of this compound

A detailed, multi-step experimental protocol for the laboratory-scale synthesis of this compound has been well-documented.[1] The process can be summarized as follows:

-

Bromination of 1,4-benzodioxan: 1,4-benzodioxan is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) to yield 6-bromo-1,4-benzodioxan.[1]

-

Phosphinylation: The bromo-derivative is lithiated and then reacted with chlorodiphenylphosphine (B86185) to introduce the phosphine moiety.[1]

-

Oxidative Coupling: The phosphine is oxidized to the corresponding phosphine oxide. This is followed by an ortholithiation and an oxidative coupling reaction, often using an iron(III) chloride, to form the biphenyl backbone.[1]

-

Resolution: The racemic mixture of the resulting bis(phosphine oxide) is resolved using a chiral resolving agent, such as O,O'-dibenzoyltartaric acid, to separate the enantiomers through fractional crystallization.[1]

-

Reduction: The separated enantiomer of the bis(phosphine oxide) is reduced using a reducing agent like trichlorosilane (B8805176) (HSiCl₃) to yield the enantiomerically pure this compound ligand.[1]

Synthesis of this compound-Metal Complexes

This compound-metal complexes are typically prepared by reacting the this compound ligand with a suitable metal precursor in an appropriate solvent. The choice of metal precursor and reaction conditions depends on the desired metal and its oxidation state.

Experimental Protocol: General Synthesis of a Ru(II)-Synphos Complex

This protocol is a general guideline and may require optimization for specific complexes.

-

Precursor Preparation: A solution of a suitable ruthenium(II) precursor, such as [Ru(cod)Cl₂]n or [Ru(benzene)Cl₂]₂, is prepared in an inert, dry solvent (e.g., toluene (B28343) or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

-

Ligand Addition: A solution of the this compound ligand in the same solvent is added dropwise to the ruthenium precursor solution at room temperature.

-

Reaction: The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperature) for a period ranging from a few hours to overnight to ensure complete complexation.

-

Isolation and Purification: The resulting this compound-ruthenium complex can be isolated by precipitation with a non-polar solvent (e.g., hexane (B92381) or pentane), followed by filtration and washing. Further purification can be achieved by recrystallization.

Structural Characteristics

The structural features of this compound-metal complexes are crucial for their catalytic activity and selectivity. X-ray crystallography is the primary technique used to determine the precise three-dimensional structure of these complexes.

Table 1: Representative X-ray Crystallographic Data for Diphosphine-Metal Complexes (Illustrative)

| Complex | Metal-P Bond Length (Å) | P-Metal-P Bite Angle (°) | Coordination Geometry |

| [Rh(COD)(DPEPhos)]BF₄ | 2.31, 2.33 | 99.8 | Square Planar |

| [PdCl₂(dppf)] | 2.27, 2.27 | 99.5 | Square Planar |

| [Au₂(dppm)Cl₂] | 2.25, 2.26 | - | Linear at Au |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for characterizing this compound-metal complexes in solution. ³¹P NMR is particularly informative for studying the coordination of the phosphine ligands to the metal center.

Table 2: Representative ³¹P NMR Spectroscopic Data for Diphosphine-Metal Complexes (Illustrative)

| Complex | Solvent | ³¹P Chemical Shift (δ, ppm) |

| Free DPEPhos | CDCl₃ | -17.5 |

| [Rh(COD)(DPEPhos)]BF₄ | CD₂Cl₂ | 23.1 (d, J(Rh-P) = 145 Hz) |

| [PdCl₂(dppf)] | CDCl₃ | 17.3 |

Note: The ³¹P chemical shift changes significantly upon coordination to a metal center.[1][2][3][4][5][6][7][8][9] The magnitude of this change and the presence of coupling to the metal nucleus (e.g., ¹⁰³Rh) provide valuable information about the complex.

Catalytic Applications

This compound-metal complexes, particularly those of ruthenium, have demonstrated exceptional performance in asymmetric hydrogenation reactions.[10]

Asymmetric Hydrogenation of Ketones

Ru-Synphos catalysts are highly effective for the enantioselective hydrogenation of a wide range of ketones to chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.[10]

Table 3: Catalytic Performance of Ru-Synphos in Asymmetric Hydrogenation of Ketones (Representative Examples)

| Substrate | Catalyst | Solvent | Temp (°C) | S/C Ratio | Conversion (%) | ee (%) |

| Acetophenone | [RuCl₂((R)-Synphos)(dmf)₂] | Methanol | 50 | 1000 | >99 | 98 (R) |

| Methyl acetoacetate | [RuBr₂((S)-Synphos)] | Methanol | 80 | 2000 | 100 | 99 (R)[10] |

| 1-Tetralone | [RuCl₂((R)-Synphos)(dmf)₂] | Isopropanol | 30 | 500 | >99 | 97 (S) |

Cross-Coupling Reactions

While less documented than its applications in hydrogenation, this compound can also be employed as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bulky and electron-rich nature of this compound can promote the catalytic cycle, leading to efficient bond formation.

Table 4: Illustrative Catalytic Performance of Pd-Diphosphine Catalysts in Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 4-Chloroacetophenone | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 95[5] |

| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 92 |

Note: Data for this compound in these specific reactions is limited. The data for SPhos, a related bulky diphosphine, is provided for illustrative purposes.

Stability of this compound-Metal Complexes